LogP and Lipophilicity Comparison
The target compound's lipophilicity, as measured by its calculated LogP, is directly comparable to its 2-nitrile regioisomer (CAS 1238333-79-3) but is significantly lower than that of its chloro-substituted analog, indicating a different absorption and distribution profile crucial for drug design. While the 3- and 2-nitrile isomers share an identical calculated LogP of 3.67 , the 3-chloro analog (CAS 1365272-10-1) exhibits a substantially higher LogP of 4.5 , confirming that halogen substitution, not nitrile position, is the primary driver of lipophilicity differences within this class.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | 3.67 |
| Comparator Or Baseline | 2-(2-Fluoro-5-methylphenyl)benzonitrile (2-nitrile isomer) = 3.67; 3-(2-Chloro-5-methylphenyl)benzonitrile (chloro analog) = 4.5 |
| Quantified Difference | Target vs. 2-nitrile isomer: 0.00 log units; Target vs. chloro analog: -0.83 log units |
| Conditions | Computational prediction (XLogP3) provided by vendor technical datasheets. |
Why This Matters
The near-identical lipophilicity to the 2-nitrile isomer suggests similar membrane permeability, while the significant difference from the chloro analog confirms that halogen choice is a critical parameter for modulating this key pharmacokinetic property in lead optimization.
